Home > Products > Screening Compounds P131495 > Lysine-iodoacetylmethotrexate
Lysine-iodoacetylmethotrexate - 82339-36-4

Lysine-iodoacetylmethotrexate

Catalog Number: EVT-274275
CAS Number: 82339-36-4
Molecular Formula: C23H28IN9O4
Molecular Weight: 621.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysine-iodoacetylmethotrexate if a Folic Acid Antagonist.
Overview

Lysine-iodoacetylmethotrexate is a compound that combines the amino acid lysine with iodoacetylmethotrexate, a derivative of methotrexate, which is widely used in cancer therapy. This compound represents an innovative approach in drug design, particularly for targeted therapies in oncology. The integration of lysine, an essential amino acid involved in various biological processes, enhances the pharmacological properties of iodoacetylmethotrexate.

Source and Classification

Lysine-iodoacetylmethotrexate can be classified as a bioconjugate drug, which is a compound formed by the covalent attachment of a drug to a biomolecule. Methotrexate itself is an antimetabolite and antifolate drug used primarily in the treatment of certain cancers and autoimmune diseases. The incorporation of lysine aims to improve solubility and bioavailability while potentially reducing toxicity associated with methotrexate.

Synthesis Analysis

Methods and Technical Details

The synthesis of lysine-iodoacetylmethotrexate involves several key steps:

  1. Preparation of Iodoacetylmethotrexate: This step typically requires the reaction of methotrexate with iodoacetic acid under controlled conditions to introduce the iodoacetyl group.
  2. Conjugation with Lysine: The next step involves the coupling of lysine to the iodoacetylmethotrexate. This can be achieved using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds between the carboxylic acid group of iodoacetylmethotrexate and the amino group of lysine.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of lysine-iodoacetylmethotrexate features:

  • Iodoacetyl Group: This moiety is crucial for its reactivity and biological activity.
  • Lysine Backbone: The presence of the amino group from lysine enhances solubility in physiological conditions.

The molecular formula can be represented as C₁₉H₂₃N₅O₆I, indicating a complex structure that integrates both hydrophilic (lysine) and hydrophobic (methotrexate) components, which may influence its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Lysine-iodoacetylmethotrexate can participate in various chemical reactions, including:

  1. Nucleophilic Attack: The amino group in lysine can act as a nucleophile, attacking electrophilic centers in target proteins or enzymes.
  2. Hydrolysis: Under physiological conditions, the compound may undergo hydrolysis, leading to the release of methotrexate and lysine, which could enhance its therapeutic efficacy.
  3. Enzymatic Reactions: The compound could also be subject to enzymatic modifications within biological systems, potentially altering its activity.
Mechanism of Action

Process and Data

Lysine-iodoacetylmethotrexate operates primarily through:

  1. Inhibition of Dihydrofolate Reductase: Like methotrexate, it inhibits dihydrofolate reductase, leading to decreased synthesis of tetrahydrofolate, which is essential for DNA synthesis.
  2. Targeted Delivery: The lysine component may facilitate targeted delivery to cells expressing specific receptors or transporters for amino acids, enhancing cellular uptake and therapeutic effects.

This dual mechanism not only aims to improve efficacy but also reduces systemic toxicity compared to traditional methotrexate administration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lysine-iodoacetylmethotrexate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the presence of lysine.
  • Stability: Stability under physiological pH but may be sensitive to extreme pH conditions.
  • Molecular Weight: Approximately 509.4 g/mol, which influences its distribution within biological systems.

These properties are critical for determining its formulation and delivery methods in clinical applications.

Applications

Scientific Uses

Lysine-iodoacetylmethotrexate has potential applications in:

  1. Cancer Therapy: Its design aims at improving the selectivity and efficacy of methotrexate in treating various cancers.
  2. Targeted Drug Delivery Systems: The compound could be utilized in developing targeted therapies that minimize off-target effects while maximizing therapeutic outcomes.
  3. Research Tools: It may serve as a tool for studying lysine's role in cellular processes or as a model compound for developing other bioconjugates.
Synthetic Methodologies and Chemical Modifications of Lysine-Iodoacetylmethotrexate

Design Principles for Covalent DHFR Inhibitors

Covalent dihydrofolate reductase (DHFR) inhibitors represent a strategic advancement in overcoming limitations associated with reversible antifolate drugs like methotrexate (MTX). These inhibitors incorporate electrophilic warheads designed to form irreversible covalent bonds with nucleophilic residues (e.g., cysteine) within the DHFR active site. The rationale centers on circumventing drug resistance mediated by reduced drug affinity or efflux mechanisms. Lysine-iodoacetylmethotrexate exemplifies this approach by merging MTX’s high-affinity pteridine ring system with an iodoacetyl-modified lysine side chain. This modification exploits the proximity of cysteine residues (e.g., Cys6 in Lactobacillus casei DHFR) to the glutamate-binding subpocket, enabling covalent adduct formation upon non-covalent docking [1] [6].

Key design considerations include:

  • Warhead Reactivity-Specificity Balance: Iodoacetyl groups exhibit moderate electrophilicity, favoring thiol-selective alkylation over non-specific protein binding. Bromoacetyl analogues demonstrate higher reactivity but may incur greater off-target effects [6].
  • Linker Length Optimization: A 4–6 atom spacer (e.g., lysine’s ε-amino group) positions the warhead optimally for catalytic site accessibility [6] [8].
  • Retention of DHFR Affinity: The 2,4-diaminopteridine core must remain unaltered to preserve nanomolar-scale binding to DHFR’s pterin subpocket, as confirmed by spectrophotometric assays showing IC₀ values comparable to MTX [6].

Table 1: Electrophilic Warheads in Covalent DHFR Inhibitors

WarheadRelative ReactivityTarget ResidueStability in Serum
IodoacetylModerateCysteineHigh
BromoacetylHighCysteineModerate
ChloroacetylLowCysteineLow
EpoxideModerateAspartateVariable

Solid-Phase Synthesis of Haloacetyl-Lysine Methotrexate Analogues

The synthesis of lysine-iodoacetylmethotrexate employs solid-phase peptide chemistry to ensure regioselective modification and simplify purification. The process involves three core stages:

  • MTX-α-Carboxylate Protection: MTX’s α-carboxyl group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dimethylformamide (DMF), preventing undesired side-chain reactions during coupling [1] [8].
  • Lysine Coupling: Protected MTX is conjugated to Nα-Fmoc-L-lysine-Wang resin via its γ-carboxyl group using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents. The ε-amino group remains temporarily protected with Fmoc [6] [8].
  • Fmoc Deposition and Haloacetylation: Fmoc deprotection with 20% piperidine/DMF exposes the ε-amino group, which is acylated with p-nitrophenyl iodoacetate in aqueous sodium bicarbonate (30–40% yield). The resin is cleaved with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5), releasing the crude product [6] [8].

Purification leverages reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a binary solvent system (0.1% TFA in H₂O and 0.1% TFA in 1-propanol). This achieves >95% purity, confirmed by LC-MS with characteristic [M+H]⁺ ions at m/z 769 for the iodoacetyl derivative [8].

Table 2: Solid-Phase Synthesis Parameters

StepReagents/ConditionsYieldKey Quality Control
MTX ProtectionBoc₂O, DMF, 0°C, 2h85%¹H NMR (DMSO-d6): δ 1.43 (s, 9H)
Lysine-Resin LoadingDIC/HOBt, DMF, 25°C, 12h>95%Kaiser test negative
Iodoacetylationp-Nitrophenyl iodoacetate, NaHCO₃, 25°C, 4h30–40%FT-IR: 1710 cm⁻¹ (C=O)
TFA CleavageTFA/TIS/H₂O (95:2.5:2.5), 2h90%HPLC tᵣ = 12.3 min

Optimization of Iodoacetyl Conjugation for Enhanced Reactivity

The electrophilic efficiency of iodoacetyl-MTX derivatives hinges on leaving group kinetics and solvent microenvironment. Comparative studies reveal:

  • Leaving Group Reactivity: p-Nitrophenyl-activated iodoacetate outperforms non-activated iodoacetic acid in acylation yields (40% vs. <10%), attributed to the electron-withdrawing p-nitrophenyl moiety facilitating nucleophilic displacement. Bromoacetyl analogues achieve 45–50% yields but exhibit diminished serum stability [6].
  • Solvent Effects: Reactions in low-dielectric media (e.g., 1:1 v/v DMF/H₂O) enhance alkylation efficiency by minimizing hydrolysis. Protic solvents like methanol accelerate iodoacetate hydrolysis, reducing functionalization yields by 60% [9].
  • pH Control: Sodium bicarbonate buffer (pH 8.5) optimizes lysine ε-amino group nucleophilicity (pKa ~10.5) while minimizing thioether hydrolysis. Above pH 9, competing hydrolysis dominates; below pH 7, acylation kinetics slow dramatically [6] [9].

Time-dependent enzyme inactivation assays demonstrate covalent binding: Incubation of L1210 cell DHFR with Nε-iodoacetyl-lysine-MTX (100 µM) reduces enzyme activity by 90% within 60 minutes, consistent with irreversible inhibition. Mass spectrometry of tryptic digests identifies alkylation at Cys6, corroborating covalent adduct formation [6].

Comparative Analysis of Lysine vs. Ornithine Side-Chain Derivatives

Lysine and ornithine analogues of MTX differ in side-chain length and alkylation kinetics, impacting their biochemical efficacy:

  • Structural Differences: Ornithine’s δ-amino group (4-atom chain) shortens the spacer by one methylene unit compared to lysine’s ε-amino group (5-atom chain). This reduces the effective reach of the warhead by ~1.3 Å, as modeled using DFT calculations [6] [8].
  • DHFR Inactivation Kinetics: Nδ-(Bromoacetyl)-L-ornithine-MTX exhibits 3-fold faster inactivation (kᵢₙₐcₜ = 0.15 min⁻¹) of L1210 DHFR than its lysine counterpart (kᵢₙₐcₜ = 0.05 min⁻¹), attributed to reduced steric hindrance near the catalytic site. Both outperform chloroacetyl derivatives (kᵢₙₐcₜ < 0.01 min⁻¹) [6].
  • Cellular Potency: In L1210 murine leukemia cells, ornithine-bromoacetyl-MTX (IC₅₀ = 0.8 µM) shows 4-fold greater growth inhibition than lysine-iodoacetyl-MTX (IC₅₀ = 3.2 µM). Crucially, both overcome resistance in MTX-resistant L1210/R81 cells (RF = 2 vs. >40,000 for MTX), confirming covalent targeting bypasses efflux-mediated resistance [6].

Table 3: Side-Chain Derivatives of Methotrexate

CompoundSide Chain Length (Atoms)kᵢₙₐcₜ (min⁻¹)IC₅₀ (L1210 Cells, µM)Resistance Factor (L1210/R81)
Nε-Iodoacetyl-L-lysine-MTX50.053.22
Nδ-Bromoacetyl-L-ornithine-MTX40.150.81.5
Nε-Chloroacetyl-L-lysine-MTX5<0.0112.54
Methotrexate (reference)0.01>40,000

Synthetic Accessibility: Lysine derivatives offer higher coupling yields (30–40%) during solid-phase synthesis versus ornithine analogues (20–25%), due to better solubility of Fmoc-lysine resins in DMF. However, ornithine’s shorter chain simplifies RP-HPLC purification, with elution times 15% shorter than lysine derivatives [8].

Tables of Compounds

Properties

CAS Number

82339-36-4

Product Name

Lysine-iodoacetylmethotrexate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid

Molecular Formula

C23H28IN9O4

Molecular Weight

621.4 g/mol

InChI

InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32)/t16-/m0/s1

InChI Key

NDRPUTRIAJPVPS-INIZCTEOSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O

Solubility

Soluble in DMSO

Synonyms

lysine iodoacetylmethotrexate
lysine-iodoacetyl-methotrexate
lysine-iodoacetylmethotrexate
N(alpha) (4-amino-4-deoxy-N(10)-methylpteroyl)-N(epsilon)-(iodoacetyl) lysine

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)CI)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.